molecular formula C15H23NO4 B12420335 N-Ethyl esmolol-d5

N-Ethyl esmolol-d5

Cat. No.: B12420335
M. Wt: 286.38 g/mol
InChI Key: XJRKZSCHUNWXRT-WNWXXORZSA-N
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Description

N-Ethyl esmolol-d5: is a stable isotope-labeled analog of N-Ethyl esmolol. N-Ethyl esmolol is an impurity of esmolol, which is a cardioselective beta-adrenergic blocker used primarily for its antiarrhythmic properties . The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the ethyl group, making it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl esmolol-d5 involves the incorporation of deuterium atoms into the ethyl group of N-Ethyl esmolol. This can be achieved through a series of chemical reactions, including deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle deuterated compounds. The production process must adhere to strict quality control measures to ensure the purity and isotopic labeling of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl esmolol-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: N-Ethyl esmolol-d5 is used as a reference standard in analytical chemistry for the quantification and identification of N-Ethyl esmolol in various samples. Its stable isotope labeling allows for accurate mass spectrometric analysis.

Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of N-Ethyl esmolol. The deuterium labeling helps in tracing the compound’s metabolic pathways and understanding its biological effects.

Medicine: this compound is used in clinical research to investigate the pharmacodynamics and pharmacokinetics of esmolol and its analogs. It helps in understanding the drug’s mechanism of action and its effects on the cardiovascular system.

Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for the quality control of esmolol-containing formulations.

Mechanism of Action

N-Ethyl esmolol-d5, like esmolol, exerts its effects by blocking beta-adrenergic receptors in the heart. This leads to a decrease in the force and rate of heart contractions by preventing the action of epinephrine and norepinephrine . The compound’s deuterium labeling does not alter its mechanism of action but allows for detailed studies of its pharmacokinetics and metabolism.

Comparison with Similar Compounds

    Esmolol: A cardioselective beta-adrenergic blocker used for short-term control of ventricular rate.

    N-Ethyl esmolol: An impurity of esmolol with similar pharmacological properties.

    Propranolol: A non-selective beta-adrenergic blocker used for various cardiovascular conditions.

Uniqueness: N-Ethyl esmolol-d5 is unique due to its stable isotope labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise analytical measurements and metabolic studies.

Properties

Molecular Formula

C15H23NO4

Molecular Weight

286.38 g/mol

IUPAC Name

methyl 3-[4-[2-hydroxy-3-(1,1,2,2,2-pentadeuterioethylamino)propoxy]phenyl]propanoate

InChI

InChI=1S/C15H23NO4/c1-3-16-10-13(17)11-20-14-7-4-12(5-8-14)6-9-15(18)19-2/h4-5,7-8,13,16-17H,3,6,9-11H2,1-2H3/i1D3,3D2

InChI Key

XJRKZSCHUNWXRT-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NCC(COC1=CC=C(C=C1)CCC(=O)OC)O

Canonical SMILES

CCNCC(COC1=CC=C(C=C1)CCC(=O)OC)O

Origin of Product

United States

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